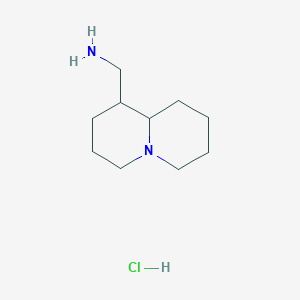
Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride
Descripción general
Descripción
Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2 and its molecular weight is 204.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Octahydro-2H-quinolizin-1-ylmethylamine hydrochloride, a compound with the molecular formula C10H20N2·HCl, has garnered attention due to its potential biological activities and mechanisms of action. This article explores its biochemical properties, cellular effects, and implications for pharmacology based on current research findings.
Overview of the Compound
This compound is derived from quinolizidine, a bicyclic structure known for its diverse biological activities. The compound's unique structure allows it to interact with various biomolecules, influencing metabolic pathways and cellular functions.
Biochemical Pathways
The biological activity of this compound is primarily mediated through its interactions with enzymes and proteins. It can act as an enzyme inhibitor or activator , depending on the context of its interaction. These interactions often involve:
- Hydrogen bonding : Facilitating specific binding to active sites on enzymes.
- Hydrophobic interactions : Influencing enzyme conformation and activity.
Research indicates that this compound can modulate key signaling proteins, thereby altering downstream signaling cascades critical for various cellular processes .
Cellular Effects
The compound has demonstrated significant effects on cellular metabolism and signaling pathways. Notable findings include:
- Gene Expression Modulation : It influences the expression of genes involved in metabolic processes, impacting cellular energy production.
- Cell Signaling Pathways : this compound can alter the activity of signaling proteins, leading to changes in cellular responses .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:
- Stability : The compound remains stable under standard storage conditions, although its biological activity may decline over time.
- Bioavailability : Further research is needed to assess how effectively this compound is absorbed and utilized in biological systems .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Propiedades
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;/h9-10H,1-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGDTPPZKWZXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















